N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine
Overview
Description
N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a common motif in boron chemistry
Mechanism of Action
Target of Action
N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine, also known as 3-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester, is a boronic ester compound . Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are organic groups that participate in these reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in carbon–carbon bond forming reactions . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis could influence its pharmacokinetic properties .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the SM cross-coupling reaction . Additionally, the compound’s susceptibility to hydrolysis suggests that moisture levels could also impact its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine typically involves the following steps:
Formation of the Boronate Ester: The dioxaborolane ring is introduced via a borylation reaction.
N-Ethylation: The final step involves the alkylation of the amine group with ethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the borylation step and automated systems for the subsequent alkylation reactions.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form the corresponding borohydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is unique due to its combination of a boronate ester with an ethylated amine group. This structure provides a balance of stability and reactivity, making it versatile for various applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
N-ethyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-7-19(8-2)13-14-10-9-11-15(12-14)18-20-16(3,4)17(5,6)21-18/h9-12H,7-8,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPHHGVOGGSELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681938 | |
Record name | N-Ethyl-N-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260900-80-8 | |
Record name | N-Ethyl-N-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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